4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)benzamide 4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14983966
InChI: InChI=1S/C19H20N8O/c1-13(2)27-24-18(23-25-27)14-6-8-15(9-7-14)19(28)20-11-10-17-22-21-16-5-3-4-12-26(16)17/h3-9,12-13H,10-11H2,1-2H3,(H,20,28)
SMILES:
Molecular Formula: C19H20N8O
Molecular Weight: 376.4 g/mol

4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)benzamide

CAS No.:

Cat. No.: VC14983966

Molecular Formula: C19H20N8O

Molecular Weight: 376.4 g/mol

* For research use only. Not for human or veterinary use.

4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)benzamide -

Specification

Molecular Formula C19H20N8O
Molecular Weight 376.4 g/mol
IUPAC Name 4-(2-propan-2-yltetrazol-5-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide
Standard InChI InChI=1S/C19H20N8O/c1-13(2)27-24-18(23-25-27)14-6-8-15(9-7-14)19(28)20-11-10-17-22-21-16-5-3-4-12-26(16)17/h3-9,12-13H,10-11H2,1-2H3,(H,20,28)
Standard InChI Key QQWORELLDBZDAX-UHFFFAOYSA-N
Canonical SMILES CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NCCC3=NN=C4N3C=CC=C4

Introduction

Structural Characterization and Molecular Properties

Core Architecture and Functional Groups

The compound’s structure comprises three distinct regions:

  • A benzamide backbone substituted at the para position with a 2-isopropyltetrazole ring.

  • An ethyl spacer linking the benzamide to a triazolo[4,3-a]pyridine system.

  • A 2-isopropyl group on the tetrazole ring, introducing steric bulk that may influence target binding.

The tetrazole (C₂N₄H) and triazolo[4,3-a]pyridine (C₆H₄N₃) moieties are nitrogen-rich heterocycles known for their bioisosteric equivalence to carboxylic acids and capacity for hydrogen bonding, respectively . These features enhance solubility and target affinity compared to simpler benzamide derivatives .

Physicochemical Properties

Key properties include:

  • Molecular weight: 376.4 g/mol, within the optimal range for oral bioavailability.

  • Polar surface area: Estimated at 124 Ų (calculated via PubChem tools ), suggesting moderate membrane permeability.

  • LogP: Predicted ≈2.1 (using fragment-based methods), indicating balanced hydrophobicity.

The crystalline structure of analogous benzamides reveals intermolecular hydrogen bonds between amide N–H and carbonyl O atoms, which may stabilize the solid-state form and influence dissolution rates .

Synthetic Pathways and Optimization

Multi-Step Synthesis Strategy

While explicit details for this compound remain proprietary, retrosynthetic analysis suggests:

  • Tetrazole ring formation: Cyclization of a nitrile precursor with sodium azide, followed by alkylation with isopropyl bromide to install the 2-isopropyl group .

  • Triazolopyridine synthesis: Condensation of 2-hydrazinopyridine with a carbonyl source, followed by oxidative cyclization .

  • Coupling reactions: Amide bond formation between the tetrazole-substituted benzoic acid and the triazolopyridine-ethylamine intermediate using carbodiimide activators.

A patent describing analogous triazolopyridine derivatives highlights the use of Suzuki-Miyaura cross-coupling to introduce aryl groups, suggesting potential applicability for modifying the benzamide core .

Analytical Characterization

Post-synthesis validation employs:

  • Nuclear magnetic resonance (NMR): Confirmation of ethyl spacer connectivity (δ 3.5–4.0 ppm for –CH₂–N–) and aromatic proton environments .

  • High-resolution mass spectrometry (HRMS): Molecular ion peak at m/z 376.4 [M+H]⁺.

  • X-ray crystallography: Resolves torsional angles between the benzamide and triazolopyridine planes, critical for conformational analysis .

Challenges and Future Directions

Metabolic Stability

The compound’s esterase-labile amide bond may necessitate prodrug strategies or structural analogs with enhanced enzymatic resistance .

Clinical Translation

  • Pharmacokinetic profiling: Required to assess oral bioavailability and half-life.

  • Toxicology studies: Evaluation of hepatotoxicity risks associated with chronic triazole exposure .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator